molecular formula C14H19FN2O3S B1439244 4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 1172262-16-6

4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No. B1439244
M. Wt: 314.38 g/mol
InChI Key: LOUHWDSGBVEGTO-UHFFFAOYSA-N
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Description

4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (4-Fluoro-3-methylphenylsulfonyloxa-diazaspirodecane, or FMSOD) is an organosulfur compound with a unique chemical structure. It is composed of an oxygen-containing ring structure containing four carbon atoms, a sulfur atom, and a nitrogen atom. FMSOD is a versatile compound that has been used in a variety of scientific research applications due to its unique properties.

Scientific Research Applications

Anticonvulsant Activity

One significant area of research involving similar diazaspiro decane derivatives focuses on their potential as anticonvulsant agents. For instance, novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives have been synthesized and evaluated for their anticonvulsant activity. The study found that several compounds in this series exhibited significant protective effects against seizures, comparable to the standard drug phenytoin. This research highlights the structure-activity relationship and potential therapeutic applications of these compounds in treating seizures (Madaiah, Prashanth, Revanasiddappa, & Veeresh, 2012).

Supramolecular Chemistry

Another area of application for compounds structurally related to the one is in the study of supramolecular chemistry. Research on spirohydantoin-based model compounds, including those with fluorination, has quantitatively assessed intermolecular interactions and their effects in crystal structures. Such studies are crucial for understanding how modifications at the molecular level, such as fluorination, can influence supramolecular assembly and interactions, potentially leading to novel material designs (Simić et al., 2021).

Hypoglycemic Activity

Research has also explored the hypoglycemic potential of spiroimidazolidine-2,4-diones. A study synthesizing compounds from methylcyclohexanones investigated their in-vivo hypoglycemic activity, finding that some derivatives exhibited excellent activity. This indicates the potential of these compounds for treating conditions like diabetes, showcasing the versatility and therapeutic relevance of the spiro compound family (Iqbal et al., 2012).

Material Science Applications

Furthermore, diazaspiro[4.5]decane derivatives have been explored for their potential in material science, specifically in the development of sulfonated block copolymers for fuel-cell applications. These studies demonstrate how the structural features of such compounds can be leveraged to enhance the properties of polymers for specific applications, such as improving proton conductivity in fuel cells (Bae, Miyatake, & Watanabe, 2009).

properties

IUPAC Name

4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O3S/c1-11-10-12(2-3-13(11)15)21(18,19)17-8-9-20-14(17)4-6-16-7-5-14/h2-3,10,16H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUHWDSGBVEGTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCNCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
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4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
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4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
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4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Reactant of Route 5
4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Reactant of Route 6
4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

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